2-cyclopropyl-N'-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide
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Overview
Description
2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are a class of organic compounds typically formed by the condensation of primary amines with carbonyl compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide typically involves the condensation of 2-fluorobenzaldehyde with 2-cyclopropylquinoline-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amine derivatives.
Scientific Research Applications
2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide involves its interaction with biological targets such as enzymes or receptors. The Schiff base moiety can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Similar in structure but with a biphenyl group instead of a quinoline ring.
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Contains additional methoxy groups on the phenyl ring.
Uniqueness
2-cyclopropyl-N’-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide is unique due to its cyclopropyl and quinoline moieties, which confer distinct chemical and biological properties. These structural features can enhance its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H16FN3O |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-cyclopropyl-N-[(E)-(2-fluorophenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C20H16FN3O/c21-17-7-3-1-5-14(17)12-22-24-20(25)16-11-19(13-9-10-13)23-18-8-4-2-6-15(16)18/h1-8,11-13H,9-10H2,(H,24,25)/b22-12+ |
InChI Key |
XHDTVLXBYJLJDJ-WSDLNYQXSA-N |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CC=C4F |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CC=C4F |
Origin of Product |
United States |
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